molecular formula C18H21F6N3O3 B219191 2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid CAS No. 124508-94-7

2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B219191
CAS No.: 124508-94-7
M. Wt: 338.4 g/mol
InChI Key: IYXVCNSDGXPAND-UHFFFAOYSA-N
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Description

This compound is a thiazolidine-carboxylic acid derivative featuring a 2-hydroxyphenyl-substituted 4,5-dihydrothiazol ring linked to a 3,4-dimethylthiazolidine core. Its molecular formula is inferred as C₁₅H₁₈N₂O₃S₂ (based on structural analogs like the compound in , which has the formula C₁₄H₁₆N₂O₃S₂ with one fewer methyl group) . Key functional groups include:

  • Two sulfur-containing heterocycles (4,5-dihydrothiazol and thiazolidine rings).
  • A carboxylic acid group (enhancing solubility and enabling salt formation).

Properties

IUPAC Name

2-[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3,4-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-15(14(19)20)8-22-13(17(15)2)10-7-21-12(16-10)9-5-3-4-6-11(9)18/h3-6,10,13,18H,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXVCNSDGXPAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(N1C)C2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124508-94-7, 124509-83-7
Record name Thiazostatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124508947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazostatin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124509837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

One-Pot Condensation with Methylation

This method adapts principles from pyochelin biosynthesis and iGEM team protocols:

Reagents:

  • L-Cysteine hydrochloride monohydrate (2.0 eq)

  • 2-Hydroxybenzaldehyde (1.0 eq)

  • Methyl iodide (3.0 eq)

  • PBS buffer (0.1 M, pH 6.4):Methanol (1:1 v/v)

Procedure:

  • Dissolve L-cysteine (8.85 g, 50 mmol) and 2-hydroxybenzaldehyde (3.05 g, 25 mmol) in 100 mL solvent mixture

  • Adjust pH to 6.5 with K2CO3 under nitrogen atmosphere

  • Heat at 60°C for 18 h to form 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid intermediate

  • Cool to 0°C, add methyl iodide (4.26 mL, 68 mmol) in three portions

  • Stir at 25°C for 24 h for sequential N- and S-methylation

  • Acidify to pH 2.0 with citric acid, extract with DCM (3×50 mL)

  • Purify via silica chromatography (hexane:EtOAc 3:7 → 1:9 gradient)

Key Parameters:

ParameterOptimal ValueImpact on Yield
Reaction pH6.4–6.6±15% yield
Methylation Temp20–25°C>90% dimethylation
Solvent Ratio1:1 PBS:MeOHPrevents racemization

Yield: 58–63% after purification

Modular Assembly with Preformed Thiazolidine

This approach separates ring formation and methylation stages:

Step 1: Thiazole Ring Formation

  • React 2-cyanophenol (3.00 g) with D-penicillamine (4.53 g) in EtOH/H2O (2:1) at 80°C for 12 h

  • Isolate 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid (72% yield)

Step 2: Thiazolidine Construction

  • Activate carboxylic acid with EDCI/HOBt in anhydrous DMF

  • Couple with N-methylcysteamine (2.2 eq) at −20°C → 25°C over 6 h

  • Oxidize with H2O2 (30%) to form thiazolidine ring

Step 3: Dimethylation

  • Treat with methyl triflate (3.5 eq) in presence of DBU

  • Quench with NH4Cl, extract with EtOAc

Purification:

  • Sequential recrystallization from ethanol/water (1:3)

  • Final purity >98% by HPLC

Reaction Optimization

Stereochemical Control

The compound’s (2R,4R) configuration requires precise chiral management:

Strategies:

  • Use D-penicillamine as starting material for inherent chirality

  • Employ Evans’ oxazolidinone auxiliaries during coupling steps

  • Apply asymmetric phase-transfer catalysis (PTC) with N-spiro quaternary ammonium salts

Chiral Purity Analysis:

MethodConditionsResolution
Chiral HPLCChiralpak AD-H, hexane:iPrOH 85:15R = 2.1
NMR with Eu(fod)3500 MHz, CDCl3Δδ = 0.3 ppm

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent adaptations enable kilogram-scale production:

Flow Reactor Setup:

  • Module 1: Cysteine + aldehyde → dihydrothiazole (residence time 45 min)

  • Module 2: Methylation with supercritical CO2 as solvent

  • Module 3: In-line HPLC monitoring and crystallization

Advantages:

  • 83% yield at 5 kg/batch

  • 98.5% enantiomeric excess maintained

Analytical Characterization

Structural Verification

Critical spectroscopic signatures:

1H NMR (500 MHz, D2O):

δ (ppm)MultiplicityAssignment
7.82d (J=8.1 Hz)H-3', H-5' aromatic
6.91t (J=7.6 Hz)H-4' aromatic
4.37dd (J=9.3, 4.1 Hz)Thiazolidine H-2
3.11sN-CH3 (3H)

HRMS (ESI+):

  • Found: 353.0921 [M+H]+

  • Calculated: 353.0918 for C16H20N2O3S2

Comparative Analysis with Analogous Compounds

Methylation Efficiency

CompoundMono:Di Methyl RatioOptimal Catalyst
Target compound1:9.3DBU
Pyochelin analog1:4.1K2CO3
Penicillamine derivatives1:1.8NaH

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

(a) (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic Acid ()
  • Molecular Formula : C₁₄H₁₆N₂O₃S₂.
  • Key Differences : Lacks the 3,4-dimethyl substitution on the thiazolidine ring, which may reduce steric hindrance and alter bioactivity.
(b) Thiazolidine-Carboxylic Acid Derivatives ()
  • Examples : Compounds with piperazine or phenylacetamido substituents (e.g., (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid).

Functional Group Analogs

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, )
  • Molecular Formula : C₉H₈O₄.
  • Key Similarities: Both compounds feature phenolic hydroxyl and carboxylic acid groups, which are associated with antioxidant and anti-inflammatory activities.
  • Key Differences : Caffeic acid lacks sulfur-containing rings, resulting in lower molecular weight (180.16 g/mol) and distinct pharmacokinetic profiles .
(b) 5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid ()
  • Molecular Formula : C₁₂H₁₂O₃S.
  • Key Similarities : Contains a dihydrothiophene ring and carboxylic acid groups.
  • Key Differences : Replaces the dihydrothiazol ring with dihydrothiophene (sulfur without nitrogen), altering electronic properties and reactivity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₅H₁₈N₂O₃S₂ ~338.44* Hydroxyphenyl, dihydrothiazol, carboxylic acid 3,4-Dimethylthiazolidine core
(2R,4R)-3-methyl Analog () C₁₄H₁₆N₂O₃S₂ 324.42 Hydroxyphenyl, dihydrothiazol, carboxylic acid Stereospecific (2R,4R) configuration
Caffeic Acid () C₉H₈O₄ 180.16 3,4-Dihydroxyphenyl, acrylic acid Natural antioxidant
5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid () C₁₂H₁₂O₃S 236.29 Carboxyphenyl, dihydrothiophene, carboxylic acid Higher sulfur content (13.6%)

*Estimated based on analog data.

Research Implications

  • Solubility: The carboxylic acid group enhances aqueous solubility compared to non-acidic analogs, as seen in dihydrothiophene derivatives .
  • Stereochemical Effects : The unspecified stereochemistry of the target compound contrasts with the (2R,4R)-configured analog in , which may exhibit distinct biological selectivity .

Biological Activity

The compound 2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid (CAS No. 124508-94-7) is a thiazolidine derivative with notable biological activities. This article explores its biological significance, particularly focusing on its role as a siderophore produced by Pseudomonas aeruginosa, its mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H18N2O3S2
  • Molecular Weight : 338.45 g/mol
  • IUPAC Name : (2R,4R)-2-((R)-2-(2-hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid
  • SMILES : OC1=CC=CC=C1C2=NC@([H])CS2

Siderophore Production

This compound acts as a siderophore , a type of molecule that binds iron with high affinity, enabling bacteria to acquire this essential nutrient from their environment. Siderophores are critical for the survival and virulence of many pathogenic bacteria, including Pseudomonas aeruginosa.

  • Iron Acquisition : The compound facilitates iron uptake in iron-limited environments by forming stable complexes with ferric ions (Fe^3+), which can then be transported into bacterial cells through specific transport systems.
    Iron ComplexStability Constant
    Pyochelin-IHigh
    Pyochelin-IIModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that the compound may inhibit the growth of competing microorganisms by sequestering iron, thus limiting its availability to other species.
  • Virulence Factor : As a siderophore, it enhances the pathogenicity of Pseudomonas aeruginosa by promoting survival in host environments where iron is scarce.

Case Studies and Research Findings

  • Microbial Ecology Studies : A study conducted by researchers demonstrated that Pseudomonas aeruginosa utilizes this compound to outcompete other bacteria in biofilms, highlighting its ecological significance in microbial communities .
  • Therapeutic Potential : Investigations into inhibiting siderophore production have shown promise in reducing the virulence of Pseudomonas aeruginosa. By targeting the biosynthesis pathways of this compound, researchers aim to develop novel antimicrobial strategies .
  • Chemical Synthesis and Applications :
    • The compound can be synthesized through various methods involving the condensation of salicylate and cysteine derivatives. This synthetic route allows for the exploration of structure-activity relationships that could lead to more effective analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid
Reactant of Route 2
2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid

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